molecular formula C12H15IN2O2 B3185088 3-Iodo-4-(4-methylpiperazin-1-yl)benzoic acid CAS No. 1131614-68-0

3-Iodo-4-(4-methylpiperazin-1-yl)benzoic acid

Cat. No.: B3185088
CAS No.: 1131614-68-0
M. Wt: 346.16 g/mol
InChI Key: GYBAYCQDHTUNAO-UHFFFAOYSA-N
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Description

3-Iodo-4-(4-methylpiperazin-1-yl)benzoic acid: is an organic compound with the molecular formula C12H15IN2O2 It is characterized by the presence of an iodine atom attached to a benzene ring, which is further substituted with a 4-methylpiperazin-1-yl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-(4-methylpiperazin-1-yl)benzoic acid typically involves the iodination of a precursor compound, followed by the introduction of the 4-methylpiperazin-1-yl group. One common method involves the following steps:

    Iodination: The precursor benzoic acid derivative is treated with iodine and an oxidizing agent such as sodium iodate in the presence of an acidic catalyst to introduce the iodine atom.

    Substitution: The iodinated intermediate is then reacted with 4-methylpiperazine under basic conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction of the iodine atom can yield deiodinated products, which may be further functionalized.

    Substitution: The iodine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Deiodinated benzoic acid derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Iodo-4-(4-methylpiperazin-1-yl)benzoic acid is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. It may exhibit biological activity against certain targets, such as enzymes or receptors, making it a candidate for drug development.

Industry: The compound is also used in the development of specialty chemicals and materials. Its derivatives may find applications in the production of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Iodo-4-(4-methylpiperazin-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the iodine atom and the piperazine ring can influence its binding affinity and selectivity.

Comparison with Similar Compounds

    4-(4-Methylpiperazin-1-yl)benzoic acid: Lacks the iodine atom, which may affect its reactivity and biological activity.

    3-Amino-4-(4-methylpiperazin-1-yl)benzoic acid: Contains an amino group instead of an iodine atom, leading to different chemical properties and applications.

    4-(4-Methylpiperazin-1-yl)methylbenzoic acid: Features a methyl group instead of a carboxylic acid group, altering its solubility and reactivity.

Uniqueness: The presence of the iodine atom in 3-Iodo-4-(4-methylpiperazin-1-yl)benzoic acid makes it unique among its analogs. This iodine atom can participate in various chemical reactions, such as substitution and reduction, providing a versatile platform for the synthesis of diverse derivatives.

Properties

IUPAC Name

3-iodo-4-(4-methylpiperazin-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15IN2O2/c1-14-4-6-15(7-5-14)11-3-2-9(12(16)17)8-10(11)13/h2-3,8H,4-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBAYCQDHTUNAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660950
Record name 3-Iodo-4-(4-methylpiperazin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131614-68-0
Record name 3-Iodo-4-(4-methyl-1-piperazinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131614-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-4-(4-methylpiperazin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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